molecular formula C30H33N7O5 B13439393 ethyl 3-[[2-[[4-[(Z)-N'-ethoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate

ethyl 3-[[2-[[4-[(Z)-N'-ethoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate

Cat. No.: B13439393
M. Wt: 571.6 g/mol
InChI Key: NROPEVJSKVOJOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[[2-[[4-[(Z)-N'-ethoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate is a benzimidazole-based compound featuring a pyridinylamino-propanoate backbone and a substituted anilino group. The (Z)-N'-ethoxycarbonylcarbamimidoyl moiety at the para position of the aniline ring is critical for its biological activity, particularly in thrombin inhibition, as inferred from its structural similarity to intermediates in dabigatran etexilate synthesis . This compound is designed as a prodrug, with the ethyl ester group enhancing oral bioavailability by improving lipophilicity .

Properties

Molecular Formula

C30H33N7O5

Molecular Weight

571.6 g/mol

IUPAC Name

ethyl 3-[[2-[[4-[(Z)-N'-ethoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate

InChI

InChI=1S/C30H33N7O5/c1-4-41-27(38)15-17-37(25-8-6-7-16-32-25)29(39)21-11-14-24-23(18-21)34-26(36(24)3)19-33-22-12-9-20(10-13-22)28(31)35-30(40)42-5-2/h6-14,16,18,33H,4-5,15,17,19H2,1-3H3,(H2,31,35,40)

InChI Key

NROPEVJSKVOJOL-UHFFFAOYSA-N

Isomeric SMILES

CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=N3)CNC4=CC=C(C=C4)/C(=N/C(=O)OCC)/N)C

Canonical SMILES

CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=N3)CNC4=CC=C(C=C4)C(=NC(=O)OCC)N)C

Origin of Product

United States

Preparation Methods

Preparation Methods

Synthesis of the Pyridin-2-ylamino Propanoate Core

The key synthetic step involves the preparation of ethyl 3-(pyridin-2-ylamino)propanoate , which forms the backbone for further functionalization.

Catalytic Hydroamination Reaction
  • Raw Materials: 2-aminopyridine and ethyl acrylate.
  • Catalyst: Trifluoromethanesulfonic acid (also known as triflic acid).
  • Solvent: Anhydrous ethanol.
  • Reaction Conditions: Under nitrogen atmosphere, the mixture is heated in an oil bath at 120–160°C for 16–20 hours with stirring and refluxing.
  • Process: The catalytic hydroamination of ethyl acrylate by 2-aminopyridine yields ethyl 3-(pyridin-2-ylamino)propanoate in a one-step reaction.
Workup and Purification
  • After completion, the reaction mixture is cooled to 35–40°C.
  • The mixture is washed with a first organic solvent (a mixture of petroleum ether, ethyl acetate, or methylene dichloride).
  • Concentration under reduced pressure is performed at 0.09–0.1 MPa.
  • A second organic solvent wash is applied.
  • Recrystallization from a petroleum ether/ethyl acetate mixture (10:1 volume ratio) yields white lamellar crystals of the product.
  • Yield: Approximately 85%.
  • Purity: 99% by HPLC analysis.
Advantages of This Method
  • Raw materials are inexpensive and readily available.
  • The process is simple, with a short reaction time compared to prior art methods (which required up to 100 hours).
  • High yield and purity are achieved.
  • The method is environmentally friendly and safe for industrial scale-up.

Synthesis of the Ethoxycarbonylcarbamimidoyl Substituent and Coupling

While detailed stepwise synthesis of the ethoxycarbonylcarbamimidoyl-substituted aniline and its coupling to the benzimidazole ring is less documented in the openly available literature, the general approach involves:

  • Preparation of the N'-ethoxycarbonylcarbamimidoyl group via carbamimidoyl derivatives reacting with ethyl chloroformate or ethyl carbamate precursors.
  • Formation of the 4-substituted aniline bearing this group.
  • Methylene linkage formation between the aniline nitrogen and the 2-position of the benzimidazole ring.
  • Subsequent acylation at the 5-position of the benzimidazole with the pyridin-2-ylamino propanoate moiety.

These steps typically require controlled conditions, including:

  • Use of coupling agents such as carbodiimides or activated esters.
  • Protection/deprotection strategies to maintain selectivity.
  • Purification by recrystallization or chromatography to achieve high purity.

Detailed Reaction Conditions and Parameters

Step Conditions/Parameters Outcome/Notes
Hydroamination 2-aminopyridine + ethyl acrylate, triflic acid catalyst, anhydrous ethanol, N2 atmosphere, 120–160°C, 16–20 h 85% yield, 99% purity (HPLC)
First organic solvent wash Petroleum ether/ethyl acetate/methylene dichloride, 35–40°C, 0.09–0.1 MPa pressure Removes impurities
Concentration Reduced pressure evaporation at 35–40°C Concentrates product solution
Second organic solvent wash Same solvents as first wash Further purification
Recrystallization Petroleum ether/ethyl acetate (10:1 volume ratio) White lamellar crystals obtained

Research Outcomes and Comparative Analysis

  • The described catalytic hydroamination method significantly improves upon prior art, which had yields around 30–52% and required longer reaction times (24–100 hours).
  • The use of triflic acid as a catalyst is supported by literature demonstrating its efficiency in hydroamination of ethyl acrylate with 2-aminopyridines, leading to high selectivity and conversion rates.
  • The process is scalable and aligns with industrial requirements for cost-effectiveness and environmental safety.
  • Purity levels achieved (>99%) ensure suitability for subsequent synthetic steps in pharmaceutical manufacturing.

Chemical Reactions Analysis

Synthetic Reactions

The synthesis involves sequential multi-step reactions to assemble the heterocyclic core and functional groups. Key steps include:

Functional Group Reactivity

The compound’s reactivity is dominated by its carbamimidoyl, ester, and benzimidazole groups:

Carbamimidoyl Group

  • Hydrolysis : Under acidic (HCl/H2O) or basic (NaOH/EtOH) conditions, the carbamimidoyl group hydrolyzes to a carboxylic acid, altering thrombin-binding affinity.

  • Guanidine-thrombin interaction : Forms hydrogen bonds with thrombin’s active site (Asp189 and Gly219), confirmed via X-ray crystallography.

Ethoxycarbonyl Ester

  • Transesterification : Reacts with higher alcohols (e.g., hexanol) in the presence of Ti(OiPr)4 to yield analogues with modified pharmacokinetics .

  • Enzymatic cleavage : Liver esterases hydrolyze the ester to the active carboxylic acid (dabigatran), a critical step in its prodrug mechanism .

Benzimidazole-Pyridine System

  • Protonation : The benzimidazole nitrogen (pKa ~5.4) protonates under physiological conditions, enhancing solubility and target engagement .

  • Metal coordination : Binds Zn²⁺ at the pyridine N-atom, as evidenced by UV-Vis titration (λ shift from 270 nm to 310 nm) .

Stability and Degradation Pathways

Stability studies reveal sensitivity to light, moisture, and pH:

Table 2: Degradation Products Under Stress Conditions

ConditionDegradation PathwayMajor Product(s)
Acidic (0.1M HCl)Ester hydrolysis → Carboxylic acid3-[[2-[[4-[(Z)-N'-carboxycarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid
Alkaline (0.1M NaOH)Benzimidazole ring opening → QuinazolineEthyl 3-[(quinazolin-2-yl)amino]propanoate
Oxidative (H2O2)Pyridine N-oxidationPyridine N-oxide derivative

Key Findings :

  • Photodegradation (UV light, 254 nm) induces cis-trans isomerization at the carbamimidoyl group, reducing thrombin inhibition by 60% .

  • Lyophilized formulations show superior stability (shelf life >24 months) compared to solution forms .

Biological Interaction Mechanisms

The compound’s anticoagulant activity stems from targeted chemical interactions:

Thrombin Binding

  • Kd : 0.5 nM (SPR analysis), driven by ionic interactions between the protonated benzimidazole and thrombin’s S1 pocket.

  • Selectivity : >1000-fold selectivity over factor Xa, attributed to the ethoxycarbonyl group’s steric hindrance.

Prodrug Activation

  • In vivo conversion : Esterases in intestinal mucosa and liver catalyze hydrolysis to dabigatran (t₁/₂ = 8–10 hrs) .

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity:

Table 3: Impact of Alkoxy Chain Length on Ester Hydrolysis

Alkoxy GroupHydrolysis Rate (k, h⁻¹)Bioavailability (%)
Ethoxy0.126.5
Hexoxy0.083.2
Heptoxy0.052.1

Trend : Longer alkoxy chains reduce hydrolysis rates and oral bioavailability due to increased lipophilicity .

Scientific Research Applications

Ethyl 3-[[2-[[4-[(Z)-N’-ethoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of ethyl 3-[[2-[[4-[(Z)-N’-ethoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Anilino Group

The target compound’s ethoxycarbonylcarbamimidoyl group distinguishes it from analogs with alternative substituents:

Compound Name Substituent at Anilino Position Key Properties/Applications
Ethyl 3-[[2-[(4-cyanoanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate Cyano (-CN) Intermediate in dabigatran synthesis; lower molecular weight (482.53 g/mol) .
Ethyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-... Hexoxycarbonylcarbamimidoyl Enhanced lipophilicity due to longer alkyl chain; used in prodrug formulations .
Target Compound Ethoxycarbonylcarbamimidoyl Optimizes balance between solubility and membrane permeability; Z-configuration critical .

Structural Impact :

  • Cyano analogs (e.g., CAS 211915-84-3) exhibit reduced steric hindrance but lack the carbamimidoyl group necessary for thrombin binding, limiting their direct therapeutic use .
Ester Group Modifications
Compound Name Ester Group Metabolic Stability/Bioactivation
Methyl 3-(2-(((4-(((hexyloxy)carbonyl)carbamoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-... Methyl ester Faster hydrolysis in vivo; shorter half-life compared to ethyl esters .
Target Compound Ethyl ester Slower enzymatic cleavage, enabling sustained prodrug activation .

Functional Impact : Ethyl esters are preferred in prodrug design for their balance between stability and hydrolysis rates, as seen in dabigatran etexilate’s clinical success .

Biological Activity

Ethyl 3-[[2-[[4-[(Z)-N'-ethoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate is a complex organic compound with potential biological activities. This article delves into its biological properties, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C34H40N8O6C_{34}H_{40}N_{8}O_{6} with a molecular weight of approximately 656.73 g/mol. The compound exhibits several functional groups that may contribute to its biological activity, including benzimidazole and pyridine moieties.

Biological Activity Overview

Anticoagulant Activity : Initial studies suggest that compounds related to ethyl 3-[[2-[[4-(Z)-N'-ethoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate may exhibit anticoagulant properties. These effects are potentially linked to its structural components that interact with coagulation pathways .

Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial activities against various bacterial strains. For instance, derivatives of benzimidazole have shown both antibacterial and antifungal properties, indicating that the presence of the benzimidazole ring in ethyl 3-[[2-[[4-(Z)-N'-ethoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate could confer similar benefits .

Enzyme Inhibition : Research has indicated that certain structural analogs exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition of these enzymes is crucial in the context of neurodegenerative diseases, suggesting potential therapeutic applications for the compound .

Case Studies

  • Anticoagulant Studies : A comparative study involving derivatives of ethyl 3-[[2-[[4-(Z)-N'-ethoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate showed promising results in reducing thrombus formation in animal models. The study highlighted the importance of specific substituents in enhancing anticoagulant activity.
  • Microbial Resistance : A case study focusing on antimicrobial resistance demonstrated that similar compounds effectively inhibited growth in resistant strains of Staphylococcus aureus and Escherichia coli. This suggests that ethyl 3-[[2-[[4-(Z)-N'-ethoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate could be a candidate for further development as an antimicrobial agent.

Data Tables

Activity Type Compound IC50/ED50 Values Reference
AnticoagulantEthyl 3-[...](related compound)Not specified
AntimicrobialBenzimidazole derivativesVaries by strain
Enzyme InhibitionAcetylcholinesterase inhibitorsIC50 = 46.42 µM (BChE)

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 3-[[2-[[4-[(Z)-N'-ethoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving:

  • Step 1 : Condensation of 4-cyanophenylamine with a benzimidazole intermediate (e.g., 1-methylbenzimidazole-5-carboxylic acid derivatives) under reflux in ethanol or methanol.
  • Step 2 : Functionalization with pyridin-2-ylamino groups via nucleophilic substitution or coupling reactions using carbodiimide-based catalysts (e.g., EDC/HOBt) .
  • Step 3 : Introduction of the ethoxycarbonylcarbamimidoyl moiety through amidoxime formation, often catalyzed by N-acetyl cysteine in ethanol under ammonia gas .
  • Key Characterization : Confirm structure via 1^1H/13^13C NMR (e.g., pyridine proton shifts at δ 8.2–8.5 ppm, benzimidazole C=O at ~170 ppm) and LC-MS (molecular ion peak at [M+H]+^+ ~550–600 Da) .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer :

  • Analytical Techniques :
TechniqueParametersExpected Outcomes
HPLCC18 column, 0.1% TFA in H2O/ACN gradientSingle peak with >95% purity
FT-IRKBr pelletAmide I band at ~1650 cm1^{-1}, C=O stretch at ~1720 cm1^{-1}
Elemental AnalysisC, H, NDeviation <0.4% from theoretical values
  • Advanced Confirmation : X-ray crystallography (if crystalline) to resolve bond angles and stereochemistry (e.g., N1–C1–C6–N2 torsion angle ~1.40°) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

  • Methodological Answer :

  • Critical Parameters :
  • Solvent : Ethanol vs. DMF (higher yields in polar aprotic solvents due to better solubility of intermediates) .
  • Catalyst : Compare N-acetyl cysteine (80–85% yield) vs. traditional HCl/EtOH (60–65% yield) for amidoxime formation .
  • Temperature : Reflux at 80°C vs. room temperature (RT) for condensation steps (reflux reduces reaction time by 50% but may increase side products).
  • Design of Experiments (DoE) : Use a 3-factor (solvent, catalyst, temperature) Box-Behnken model to identify interactions affecting yield .

Q. What computational strategies can predict the compound’s binding affinity to biological targets (e.g., kinases)?

  • Methodological Answer :

  • Docking Workflow :

Target Selection : Retrieve kinase structures (e.g., PDB ID 3F82) and prepare via protein preparation wizard (remove water, add H).

Ligand Preparation : Generate 3D conformers of the compound using OMEGA or RDKit.

Docking : Use Glide SP/XP scoring to assess binding modes. Focus on interactions with hinge region (e.g., pyridine N with Lys68) .

  • Validation : Compare docking scores (e.g., GlideScore ≤−8 kcal/mol) with experimental IC50 values from kinase inhibition assays .

Q. How can researchers resolve discrepancies in NMR data due to tautomerism in the benzimidazole core?

  • Methodological Answer :

  • Tautomer Identification :
  • Variable Temperature NMR : Record 1^1H NMR at 25°C and −40°C. Tautomers show splitting of NH/CH peaks at low temperatures .
  • DFT Calculations : Optimize tautomers at B3LYP/6-31G* level; compare calculated vs. experimental 13^13C shifts (RMSD <2 ppm indicates dominant tautomer) .

Q. What strategies mitigate byproduct formation during the coupling of pyridin-2-ylamino groups?

  • Methodological Answer :

  • Byproduct Analysis : LC-MS/MS identifies common side products (e.g., dimerization via unreacted amine).
  • Mitigation :
  • Use Hünig’s base (DIPEA) to scavenge HCl, reducing carbodiimide-mediated side reactions.
  • Employ microwave-assisted synthesis (100°C, 10 min) to accelerate coupling and minimize decomposition .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?

  • Methodological Answer :

  • Controlled Testing : Measure solubility in DMSO, EtOH, and hexane via gravimetric analysis (shake-flask method).
  • Rationale : Discrepancies arise from protonation states (e.g., pyridine N protonation in acidic DMSO increases polarity). Adjust pH (e.g., 0.1 M HCl in DMSO) to replicate conditions .

Theoretical Framework Integration

Q. How can ligand-based drug design principles guide structural modifications of this compound?

  • Methodological Answer :

  • SAR Analysis :
  • Core Retention : Benzimidazole-pyridine scaffold is critical for π-π stacking with kinase targets.
  • Modifiable Sites : Ethoxycarbonyl group (enhance metabolic stability) and propanoate chain (adjust logP via alkylation) .
  • QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent electronegativity with activity (R<sup>2</sup> >0.7 validates model) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.